![molecular formula C16H14N2OS2 B2489838 N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide CAS No. 863512-82-7](/img/structure/B2489838.png)
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide
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Overview
Description
Research on thiazole and thiophene derivatives has shown significant interest due to their varied applications in medicinal chemistry and material science. These compounds exhibit a wide range of biological and chemical properties, making them valuable in various scientific and industrial fields.
Synthesis Analysis
The synthesis of thiazole and thiophene derivatives typically involves cyclization reactions, condensation, and substitutions. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate involves cyclization of thioamide with 2-chloroacetoacetate, yielding a product with over 60% efficiency (Tang Li-jua, 2015).
Molecular Structure Analysis
Crystallographic studies provide insight into the molecular structure of these compounds. For example, the crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl] benzamide:N,N-dimethylformamide (1:1) reveals its molecular geometry and intermolecular interactions, stabilizing the crystal structure through various hydrogen bonds and π···π interactions (P. Sharma et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving thiazole and thiophene derivatives are diverse, including their participation as dienes or dienophiles in Diels-Alder reactions. Such reactions underscore the versatility of these compounds in synthetic organic chemistry (G. Himbert et al., 1990).
Scientific Research Applications
Synthesis and Characterization
- Studies have focused on the synthesis and characterization of compounds similar to N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide. For instance, Spoorthy et al. (2021) synthesized ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, characterizing them through NMR, IR, and mass spectral data. This study also includes docking studies and anti-microbial evaluation of the synthesized analogues (Spoorthy et al., 2021).
Anticancer Activity
- Some derivatives of thiophene compounds, which are structurally similar to N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide, have been evaluated for anticancer activity. For example, Ravinaik et al. (2021) designed and synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, which showed moderate to excellent anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Antimicrobial Activity
- Research on thiophene derivatives includes their antimicrobial applications. Sowmya et al. (2018) prepared N-((1,3-diphenyl-5-aryl-1H-pyrazol-4-yl)sulfonyl)thiophene-2-carboxamides and related compounds, demonstrating potential antibacterial and antifungal activities (Sowmya et al., 2018).
Green Synthesis
- A study by Sowmya et al. also highlights a green approach in synthesizing thiophenyl pyrazoles and isoxazoles, indicating an environmental consideration in the synthesis process (Sowmya et al., 2018).
Optical Applications
- Nesterov et al. (2002) synthesized and tested N-ethylcarbazole derivatives for non-linear optical (NLO) properties, indicating the potential of thiophene-based compounds in optical applications (Nesterov et al., 2002).
Future Directions
The future directions for research on “N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide” could include further exploration of its biological activities and potential applications in medicine . Additionally, more research could be done to optimize the synthesis process and improve the yield .
Mechanism of Action
Target of action
Thiazoles are a class of compounds that have been found to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets of a thiazole compound can vary greatly depending on its structure and the substituents present on the thiazole ring .
Mode of action
The mode of action of thiazole compounds can also vary widely. For example, some thiazole compounds work by inhibiting certain enzymes, while others might interact with specific receptors or other cellular components . The exact mode of action would depend on the specific targets of the compound.
Biochemical pathways
Thiazole compounds can affect a variety of biochemical pathways depending on their specific targets and mode of action. For example, they might interfere with the synthesis of certain proteins, disrupt cell signaling pathways, or alter the balance of certain chemicals within cells .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of a thiazole compound would depend on its specific chemical structure. Factors such as the compound’s solubility, stability, and the presence of certain functional groups can all influence its pharmacokinetic properties .
Result of action
The molecular and cellular effects of a thiazole compound’s action would depend on its specific targets and mode of action. These effects could include changes in cell growth, alterations in gene expression, or the induction of cell death .
Action environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of a thiazole compound .
properties
IUPAC Name |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS2/c19-15(14-7-4-10-20-14)17-9-8-13-11-21-16(18-13)12-5-2-1-3-6-12/h1-7,10-11H,8-9H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUISKCGNWXBNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]thiophene-2-carboxamide |
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